molecular formula C18H23NO2S B2665157 2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide CAS No. 2309600-70-0

2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Cat. No. B2665157
CAS RN: 2309600-70-0
M. Wt: 317.45
InChI Key: CNDOFEPRTJFBFN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, also known as ETP-101, is a novel compound that has been recently developed for potential therapeutic use. This compound belongs to the class of N-aralkyl substituted acetamides and has been found to have promising results in preclinical studies.

Scientific Research Applications

Metabolic Pathways in Herbicide Degradation

The metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, involves complex pathways leading to potentially carcinogenic compounds. This process, examined in both human and rat liver microsomes, highlights the transformation of specific chloroacetamide derivatives into DNA-reactive dialkylbenzoquinone imine, with important intermediates being 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). This study underscores the metabolic activation pathway's significance, suggesting a need for careful evaluation of chloroacetamide herbicides' carcinogenic potential (Coleman et al., 2000).

Protein Tyrosine Phosphatase 1B Inhibitors

2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential as antidiabetic agents. These findings, supported by docking studies and in vivo screening, demonstrate the compounds' effectiveness in models for antidiabetic activity, offering a promising avenue for therapeutic intervention in diabetes (Saxena et al., 2009).

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been produced via chemoselective monoacetylation using immobilized lipase as the catalyst. This process represents a significant advancement in the efficient and selective synthesis of drug precursors, highlighting the potential for enzyme-catalyzed reactions in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Synthesis of Thiazoles with Antimicrobial Activity

The synthesis of thiazoles and their fused derivatives, including 2-ethoxy carbonyl methylene thiazol-4-one, demonstrates their potential antimicrobial activities against various bacterial and fungal isolates. This research not only expands the chemical diversity of antimicrobial agents but also provides insights into the structure-activity relationships critical for designing effective antimicrobial compounds (Wardkhan et al., 2008).

Amide Derivatives in Anion Coordination

Amide derivatives exhibit diverse spatial orientations affecting anion coordination, as demonstrated by the structural analysis of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This study reveals the intricate molecular arrangements and interactions underpinning the assembly of complex molecular architectures, shedding light on the potential applications of amide derivatives in materials science and coordination chemistry (Kalita & Baruah, 2010).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-4-21-16-7-5-14(6-8-16)11-17(20)19-13-18(2,3)15-9-10-22-12-15/h5-10,12H,4,11,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOFEPRTJFBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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